Cas no 53897-99-7 (1H-1,2,3-triazole-4-carboxamide)

1H-1,2,3-triazole-4-carboxamide structure
53897-99-7 structure
Product Name:1H-1,2,3-triazole-4-carboxamide
CAS No:53897-99-7
MF:C3H4N4O
MW:112.090059280396
MDL:MFCD18264276
CID:1005363
PubChem ID:13388323
Update Time:2025-04-23

1H-1,2,3-triazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,3-triazole-4-carboxamide
    • 1,2,3-triazole-5-carboxamide
    • 1H-[1,2,3]TRIAZOLE-4-CARBOTHIOIC ACID AMIDE
    • 1H-1,2,3-Triazole-5-carboxamide
    • 1H-1,2,3-Triazole-4-carbothioamide
    • 1H-[1,2,3]Triazole-4-carboxylic acid amide
    • SB37572
    • 2H-triazole-4-carboxamide
    • Z803943044
    • triazole-5 carboxylic acid amide
    • EN300-113005
    • 53897-99-7
    • triazole carboxamide
    • triazolic imine
    • SCHEMBL44757
    • DB-345719
    • 573714-81-5
    • DTXSID001304401
    • 2H-1,2,3-Triazole-4-carboxamide
    • 3h-1,2,3-triazole-4-carboxamide
    • AKOS010599976
    • G53483
    • MDL: MFCD18264276
    • Inchi: 1S/C3H4N4O/c4-3(8)2-1-5-7-6-2/h1H,(H2,4,8)(H,5,6,7)
    • InChI Key: OSKSVLBJJXQUPI-UHFFFAOYSA-N
    • SMILES: O=C(C1C=NNN=1)N

Computed Properties

  • Exact Mass: 112.03900
  • Monoisotopic Mass: 112.03851076g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 104
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.2
  • Topological Polar Surface Area: 84.7Ų

Experimental Properties

  • PSA: 84.66000
  • LogP: -0.39610

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1H-1,2,3-triazole-4-carboxamide Suppliers

Amadis Chemical Company Limited
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(CAS:53897-99-7)1H-1,2,3-triazole-4-carboxamide
Order Number:A1038563
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:04
Price ($):210.0/566.0
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Additional information on 1H-1,2,3-triazole-4-carboxamide

The Chemistry and Applications of 1H-1,2,3-Triazole-4-Carboxamide (CAS No. 53897-99-7)

1H-1,2,3-Triazole-4-carboxamide (CAS No. 53897-99-7) is a heterocyclic organic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound belongs to the class of triazole derivatives, which are widely studied due to their unique chemical properties and potential applications in various industries. The triazole ring structure in 1H-1,2,3-triazole-4-carboxamide contributes to its stability and reactivity, making it a valuable building block in modern chemistry.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of 1H-1,2,3-triazole derivatives, including 1H-1,2,3-triazole-4-carboxamide. Researchers have explored the use of click chemistry principles to construct these compounds with high precision. The click chemistry approach has been particularly effective in forming stable triazole frameworks under mild reaction conditions. This has opened new avenues for the production of triazole-based materials with tailored properties.

One of the most promising applications of 1H-1,2,3-triazole derivatives lies in their use as functional groups in drug design. The carboxamide group present in 1H-1,2,3-triazole-4-carboxamide enhances its ability to form hydrogen bonds, which is a critical factor in drug-target interactions. Recent studies have demonstrated that triazole-containing compounds can exhibit potent biological activities against various disease targets. For instance, certain triazole derivatives have shown anti-inflammatory and anticancer properties.

The physical and chemical properties of 1H-1,2,3-triazole derivatives make them suitable for applications beyond drug discovery. For example, these compounds can serve as precursors for the synthesis of advanced materials such as polymers and metalloorganic frameworks (MOFs). The incorporation of triazole moieties into polymer structures has been shown to improve their mechanical strength and thermal stability.

In terms of synthesis pathways, researchers have developed several methods to prepare triazole derivatives, including copper-catalyzed azide alkyne cycloaddition (CuAAC) reactions. This method is highly efficient and selective for constructing triazole rings. Recent innovations in catalysis have further enhanced the yield and purity of these reactions.

The environmental impact and safety profile of triazole-based compounds are also areas of active research. Studies have been conducted to assess the biodegradability and toxicity of these compounds under various conditions. Results indicate that many triazole derivatives are biodegradable under aerobic conditions but may persist in anaerobic environments.

Looking ahead, the development of novel synthetic strategies for triazole derivatives, including 1H-1,2,3-triazole carboxamides, will continue to drive innovation across multiple disciplines. The integration of computational chemistry tools with experimental techniques promises to accelerate the discovery of new applications for these compounds.

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Amadis Chemical Company Limited
(CAS:53897-99-7)1H-1,2,3-triazole-4-carboxamide
A1038563
Purity:99%/99%
Quantity:250mg/1g
Price ($):210.0/566.0
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